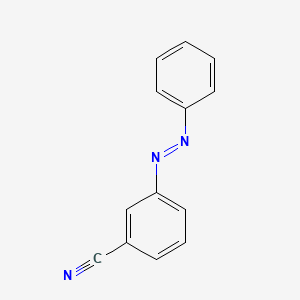
2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a trifluoroethyl group, a phenyl group, and a carboxylate ester group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The trifluoroethyl, phenyl, and carboxylate ester groups would be attached to this ring .Aplicaciones Científicas De Investigación
Neuroprotective Agents
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective properties . They exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Agents
The same series of novel triazole-pyrimidine-based compounds also showed significant anti-neuroinflammatory properties . They inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Antiviral Agents
As mentioned earlier, pyrimidine and its derivatives have been proven to have antiviral activity . This suggests that “2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate” could potentially be used in the development of new antiviral drugs.
Anticancer Agents
Pyrimidine and its derivatives have also been proven to have anticancer activity . This suggests that “2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate” could potentially be used in the development of new anticancer drugs.
Antioxidant Agents
Pyrimidine and its derivatives have been proven to have antioxidant activity . This suggests that “2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate” could potentially be used in the development of new antioxidant drugs.
Antimicrobial Agents
Pyrimidine and its derivatives have been proven to have antimicrobial activity . This suggests that “2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate” could potentially be used in the development of new antimicrobial drugs.
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate' involves the condensation of 6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid with 2,2,2-trifluoroethyl chloroformate in the presence of a base, followed by esterification with methanol.", "Starting Materials": [ "6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid", "2,2,2-trifluoroethyl chloroformate", "Methanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid and a base in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add 2,2,2-trifluoroethyl chloroformate dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Dissolve the crude product in methanol and add a catalytic amount of acid (e.g. HCl) to promote esterification.", "Step 7: Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC.", "Step 8: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] } | |
Número CAS |
5613-33-2 |
Fórmula molecular |
C14H13F3N2O3 |
Peso molecular |
314.26 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13F3N2O3/c1-8-10(12(20)22-7-14(15,16)17)11(19-13(21)18-8)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H2,18,19,21) |
Clave InChI |
DQYVHQPSMITGQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC(F)(F)F |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






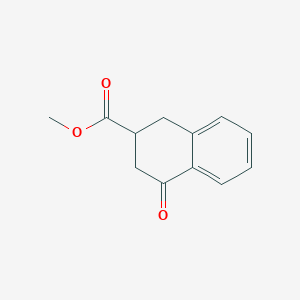

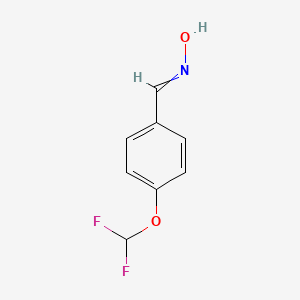
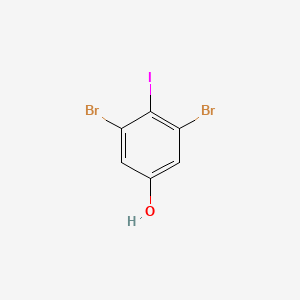
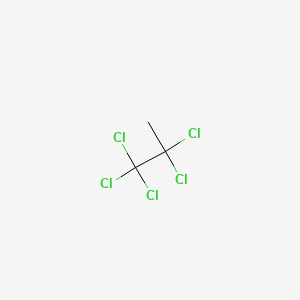

![4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid](/img/structure/B3053722.png)

![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)
